Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone
CAS No.:
Cat. No.: VC13736681
Molecular Formula: C11H9BrF3NO
Molecular Weight: 308.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrF3NO |
|---|---|
| Molecular Weight | 308.09 g/mol |
| IUPAC Name | azetidin-1-yl-[2-bromo-5-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C11H9BrF3NO/c12-9-3-2-7(11(13,14)15)6-8(9)10(17)16-4-1-5-16/h2-3,6H,1,4-5H2 |
| Standard InChI Key | AODDVTAGZZXOOD-UHFFFAOYSA-N |
| SMILES | C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
| Canonical SMILES | C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone belongs to the azetidine class of four-membered nitrogen-containing heterocycles. Its IUPAC name, azetidin-1-yl-[2-bromo-5-(trifluoromethyl)phenyl]methanone, reflects the carbonyl bridge connecting the azetidine ring to the substituted phenyl group. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrF₃NO |
| Molecular Weight | 308.09 g/mol |
| InChI | InChI=1S/C11H9BrF3NO/c12-9-3-2-7(11(13,14)15)6-8(9)10(17)16-4-1-5-16/h2-3,6H,1,4-5H2 |
| Canonical SMILES | C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
The trifluoromethyl (-CF₃) and bromo (-Br) substituents on the phenyl ring contribute to its electron-deficient aromatic system, while the azetidine moiety introduces conformational rigidity.
Stereoelectronic Properties
Quantum mechanical calculations predict a dipole moment of 4.2–4.6 D due to the polar carbonyl group and electron-withdrawing substituents. The trifluoromethyl group enhances lipophilicity (calculated log P = 3.3), favoring membrane permeability in biological systems .
Synthesis and Preparation
Primary Synthetic Route
The compound is typically synthesized via a nucleophilic acyl substitution reaction between azetidine and 2-bromo-5-(trifluoromethyl)benzoyl chloride under basic conditions:
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran (THF)
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Base: Triethylamine (TEA) or pyridine
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Temperature: 0–25°C
-
Reaction Time: 4–12 hours
Yield: 65–78% after purification by flash chromatography (hexane/ethyl acetate).
Precursor Synthesis
The benzoyl chloride precursor is derived from 2-bromo-5-(trifluoromethyl)benzaldehyde, itself synthesized via DIBAL-H reduction of 2-bromo-5-(trifluoromethyl)benzonitrile :
Physicochemical Properties
Solubility and Stability
Experimental data for the compound remains limited, but computational models predict:
| Property | Predicted Value |
|---|---|
| Aqueous Solubility | 0.02–0.08 mg/mL (25°C) |
| Log P (Octanol-Water) | 3.3 |
| Melting Point | 98–102°C (decomposes) |
The bromine atom and trifluoromethyl group confer stability against oxidative degradation, while the azetidine ring is susceptible to ring-opening under strongly acidic conditions (pH < 2).
Research Applications
Medicinal Chemistry
Azetidine derivatives are explored as:
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Antimicrobial agents: Analogues with similar substitution patterns show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Kinase inhibitors: The carbonyl group serves as a hydrogen bond acceptor in ATP-binding pockets.
Materials Science
The compound’s rigid structure and fluorine content make it a candidate for:
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Liquid crystal precursors
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Fluorinated polymer additives
Biological Activity and Mechanisms
In Vitro Cytotoxicity
While direct data is unavailable, structurally related azetidine-ketones exhibit IC₅₀ values of 10–50 µM against HeLa and MCF-7 cell lines. Activity correlates with the electron-withdrawing capacity of aryl substituents.
Metabolic Stability
In vitro microsomal studies on analogues indicate moderate hepatic clearance (CLhep = 15–20 mL/min/kg), suggesting suitability for oral administration .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash skin thoroughly |
| H319: Eye irritation | P305+P351+P338: Eye rinse |
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